molecular formula C4H6N2O2 B13664480 (1H-Pyrazol-3-yl)methanediol

(1H-Pyrazol-3-yl)methanediol

Cat. No.: B13664480
M. Wt: 114.10 g/mol
InChI Key: LNDGFWNZBMZYDC-UHFFFAOYSA-N
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Description

(1H-Pyrazol-3-yl)methanediol is a geminal diol derivative featuring a pyrazole ring substituted with two hydroxyl groups on the adjacent carbon atom (C-3 position). The compound combines the hydrogen-bonding capacity of diols with the aromatic heterocyclic properties of pyrazole, which may confer unique reactivity and stability compared to simpler diols like methanediol (CH$2$(OH)$2$). For instance, methanediol itself is highly unstable and prone to dehydration, forming formaldehyde under ambient conditions . The pyrazole ring in this compound likely mitigates this instability by introducing steric and electronic stabilization, as seen in other pyrazole derivatives .

Properties

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

1H-pyrazol-5-ylmethanediol

InChI

InChI=1S/C4H6N2O2/c7-4(8)3-1-2-5-6-3/h1-2,4,7-8H,(H,5,6)

InChI Key

LNDGFWNZBMZYDC-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)C(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrazol-3-yl)methanediol typically involves the reaction of pyrazole derivatives with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methanediol group. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrazol-3-yl)methanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into other pyrazole-based compounds with altered properties.

    Substitution: The methanediol group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of pyrazole derivatives with different functional groups.

Scientific Research Applications

(1H-Pyrazol-3-yl)methanediol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-Pyrazol-3-yl)methanediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Methanediol (CH$2$(OH)$2$)

  • Stability : Extremely unstable; rapidly dehydrates to formaldehyde .
  • Applications : Key intermediate in atmospheric chemistry and formaldehyde metabolism .

(1H-Pyrazol-3-yl)methanol

  • Structure : Pyrazole ring with a single hydroxymethyl group.
  • Stability : More stable than methanediol due to reduced geminal hydroxyl strain.
  • Synthesis : Commercially available; CAS 23585-49-1, molecular weight 98.1 g/mol .

Pinanediol Triazolyl-Methaneboronates

  • Structure : Boronate esters with triazole and pinanediol moieties.
  • Physical Properties : Vary from solids (e.g., compound 3b , m.p. 110–113°C) to viscous oils (3c–3e ) .
  • Synthesis : Synthesized via click chemistry, requiring specialized reagents .

Pyrazolyl-Methanone Derivatives

  • Structure : Pyrazole linked to ketone groups (e.g., compounds 7a–7b ).
  • Reactivity : Participate in nucleophilic additions due to carbonyl functionality .

Physical and Chemical Properties Comparison

Property (1H-Pyrazol-3-yl)methanediol (Inferred) Methanediol (1H-Pyrazol-3-yl)methanol Pinanediol Triazolyl-Methaneboronate (3b )
Molecular Weight ~114.1 g/mol 48.0 g/mol 98.1 g/mol ~330–400 g/mol (varies by substituent)
Stability Moderate (pyrazole stabilization) Low High High (isolable solids/oils)
Solubility Polar solvents (H$_2$O, DMSO) High in water Moderate (polar aprotic solvents) Low (chloroform-soluble)
Key Reactivity Dehydration inhibited by pyrazole → Formaldehyde Esterification/oxidation Boronate-specific reactions

Stability and Degradation Pathways

  • Methanediol : Dehydration to formaldehyde dominates under ambient conditions .
  • This compound : Pyrazole’s electron-withdrawing effects may slow dehydration, favoring alternative pathways like oxidation or hydrogen-bonded network formation.

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